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Introduction

Capmatinib (INC280) is a potent and selective inhibitor of the MET receptor tyrosine kinase,
approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping
mutations. A thorough understanding of its metabolic fate is critical for predicting its
pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical
guide provides an in-depth overview of the in vitro metabolism of Capmatinib, with a specific
focus on the formation of its metabolites, including the identified metabolite M18. While
extensive data is available for the major metabolic pathways, it is important to note that
detailed information on the formation of all minor metabolites, including M18, is limited in
publicly available literature.

Core Metabolism Pathways

In vitro studies have established that Capmatinib is extensively metabolized, primarily by two
key enzyme systems: Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][2][3]
The metabolic reactions are diverse and include lactam formation, hydroxylation, N-
dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, and
glucuronidation.[1]

The most abundant metabolite identified in in vitro and in vivo systems is M16, which is formed
via lactam formation.[1] This reaction is predominantly catalyzed by cytosolic aldehyde oxidase.
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[1] CYP3A4 is the major enzyme subfamily responsible for the hepatic microsomal oxidative
metabolism of Capmatinib.[1]

The M18 Metabolite

The metabolite designated as M18 has been identified as 2-fluoro-4-(7-(quinolin-6-
ylmethyl)imidazo[1,2-b][1][2][4]triazin-2-yl)benzamide. While its existence is confirmed, detailed
information regarding its specific in vitro formation pathway, the precise enzymes involved, and
guantitative formation rates are not extensively detailed in the available scientific literature. It is
positioned as one of the metabolites of Capmatinib, and its pharmacological activity has been
assessed.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro metabolism of
Capmatinib and the activity of its metabolites.

Table 1: In Vitro Metabolic Stability of Capmatinib in Human Liver Microsomes (HLMs)

Parameter Value Reference
In Vitro Half-life (t¥%) 13.11 min [5]
Intrinsic Clearance (Clint) 61.85 mL/min/kg [5]

Table 2: In Vitro Inhibitory Activity of Capmatinib and its Metabolites against MET

Phosphorylation
Compound IC50 (nmollL)
Capmatinib 0.6
M8 >10000
M16 210
M18 1300
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Data adapted from publicly available regulatory documents.

Experimental Protocols

The following section details a generalized methodology for assessing the in vitro metabolism
of a compound like Capmatinib, based on standard practices in the field.

Objective:

To identify the metabolic pathways and determine the metabolic stability of Capmatinib in vitro.

Materials:

e Capmatinib
e Human Liver Microsomes (HLMSs)
e Human Liver Cytosol

 NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

» Aldehyde oxidase specific cofactors (if necessary)
e Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
o Acetonitrile (ACN) or other suitable organic solvent for quenching

e Control compounds (e.g., known substrates for CYP3A4 and aldehyde oxidase)

LC-MS/MS system for analysis

Methodology for Microsomal Stability Assay:

e Incubation Preparation:

o Prepare a stock solution of Capmatinib in a suitable solvent (e.g., DMSO).
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o In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs
(e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

o Pre-warm the incubation mixtures at 37°C for a few minutes.

¢ |nitiation of Reaction:

o Add Capmatinib to the pre-warmed incubation mixtures to initiate the metabolic reaction.
The final concentration of the drug should be low enough (typically around 1 puM) to be in
the linear range of enzyme kinetics.

o Incubate the reactions at 37°C in a shaking water bath.
e Time Point Sampling and Quenching:

o At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation
mixture.

o Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to
precipitate the proteins and stop the enzymatic activity.

e Sample Processing:
o Vortex the quenched samples and centrifuge to pellet the precipitated protein.
o Transfer the supernatant to new tubes or a 96-well plate for analysis.

e LC-MS/MS Analysis:

o Analyze the samples using a validated LC-MS/MS method to quantify the remaining
concentration of Capmatinib at each time point.

Methodology for Metabolite Identification:

¢ Incubation:

o Perform larger scale incubations of Capmatinib with HLMs and human liver cytosol
separately for a longer duration (e.g., 60-120 minutes) to generate sufficient quantities of
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metabolites.

o For cytosolic incubations, ensure the presence of appropriate cofactors for enzymes like
aldehyde oxidase.

e Sample Analysis:

o Analyze the supernatant from the quenched and centrifuged incubation mixtures by high-
resolution LC-MS/MS.

o Use data-dependent scanning modes (e.g., full scan followed by product ion scans of the
most abundant ions) to acquire fragmentation data for potential metabolites.

o Metabolite Characterization:

o Identify potential metabolites by searching for expected mass shifts from the parent drug
corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for
N-demethylation).

o Elucidate the structure of the metabolites by interpreting their fragmentation patterns.

Visualizations
Experimental Workflow for In Vitro Metabolism Studies
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Caption: Experimental workflow for in vitro metabolism studies of Capmatinib.
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Caption: Known metabolic pathways of Capmatinib.

Conclusion

The in vitro metabolism of Capmatinib is a complex process involving multiple enzymes and
resulting in a variety of metabolites. The primary pathways are well-characterized, with
aldehyde oxidase-mediated formation of the major metabolite M16 and CYP3A4-driven
oxidative metabolism. The metabolite M18 is a known entity, though the specifics of its in vitro
formation are less well-documented in publicly accessible sources. The provided experimental
framework offers a robust starting point for further investigation into the biotransformation of
Capmatinib and other xenobiotics. A comprehensive understanding of these metabolic
pathways is essential for the continued safe and effective clinical use of this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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